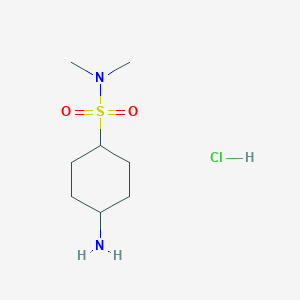
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of an amino group, a dimethylated nitrogen, a cyclohexane ring, and a sulfonamide group, all in a hydrochloride salt form. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the amino group.
Dimethylation: The nitrogen atom is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N,N-dimethylcyclohexane-1-sulfonamide: The non-hydrochloride form of the compound.
N,N-dimethylcyclohexane-1-sulfonamide: Lacks the amino group.
Cyclohexane-1-sulfonamide: Lacks both the amino and dimethyl groups.
Uniqueness
4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride is unique due to the combination of its functional groups and its hydrochloride salt form. This combination imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H19ClN2O2S |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
4-amino-N,N-dimethylcyclohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |
Clé InChI |
PPZFZFHWHFITJT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)
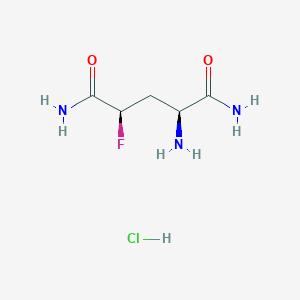
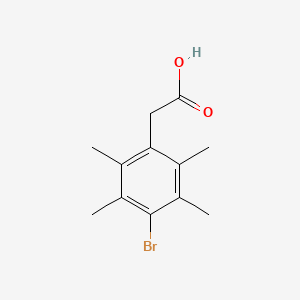
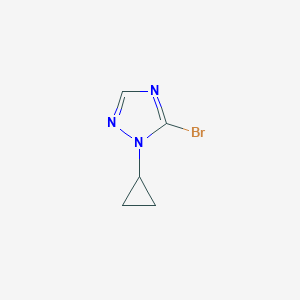
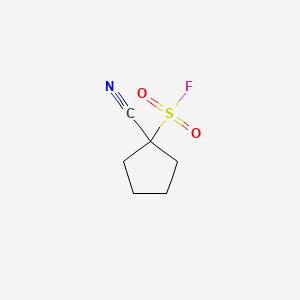
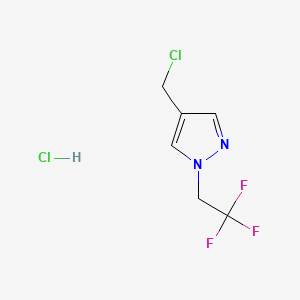
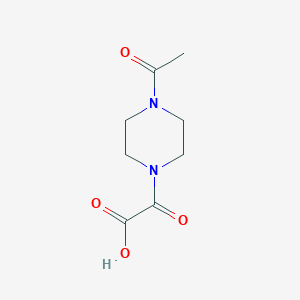
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
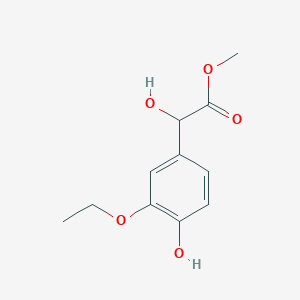
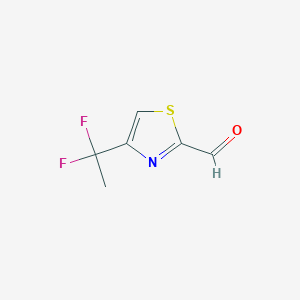
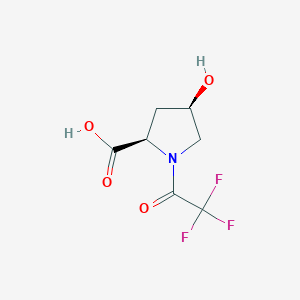

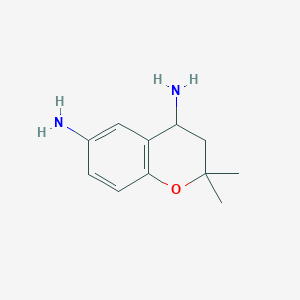
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
